1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Overview
Description
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone is a complex organic compound with the molecular formula C24H44N4O4. It is known for its unique structure, which includes four secondary amide groups and a cyclic framework. This compound is used in biological studies, particularly as a metabolite of Corynebacterium Aurantiacum .
Preparation Methods
The synthesis of 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone involves multiple steps, typically starting with the formation of the cyclic framework. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the amide groups. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines .
Scientific Research Applications
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role as a metabolite in certain bacterial species.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone can be compared to other cyclic amides, such as:
1,8,15,22-Tetraazacyclononacosane-2,9,16,23-tetrone: Similar in structure but with different functional groups.
1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone: Another cyclic oligomer with distinct properties.
The uniqueness of this compound lies in its specific arrangement of amide groups and its biological relevance .
Properties
IUPAC Name |
1,8,15,22-tetrazacyclooctacosane-2,9,16,23-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4/c29-21-13-5-1-9-17-25-22(30)14-6-2-11-19-27-24(32)16-8-4-12-20-28-23(31)15-7-3-10-18-26-21/h1-20H2,(H,25,30)(H,26,29)(H,27,32)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGWNLGTIDKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207072 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5834-63-9 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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